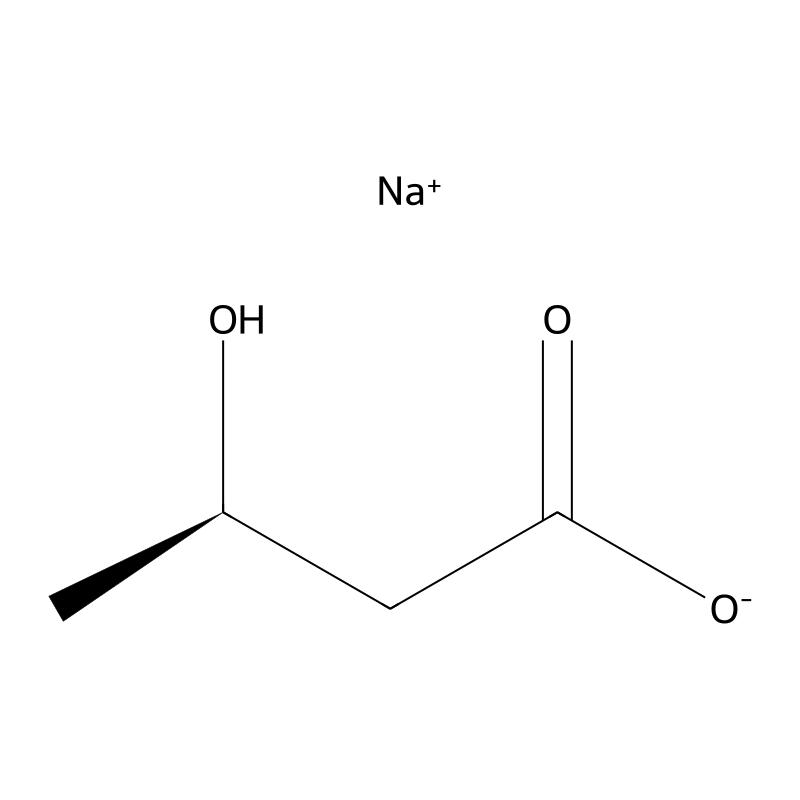

Sodium (R)-3-hydroxybutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Studies on Cellular Metabolism and Energy Production

- Role in Ketone Body Metabolism: Sodium (R)-3-hydroxybutanoate is one of the three ketone bodies, along with acetoacetate and acetone, produced by the liver during periods of fasting or low carbohydrate intake. These molecules can be used as an alternative energy source by various tissues, including the brain, heart, and skeletal muscle. Studies are investigating how sodium (R)-3-hydroxybutanoate supplementation might influence cellular metabolism and energy production in different physiological contexts [].

Research on Brain Function and Neurological Disorders

- Potential Neuroprotective Effects: Some studies suggest that sodium (R)-3-hydroxybutanoate might have neuroprotective properties and could be beneficial in neurological disorders like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) [, ]. The research is ongoing to understand the underlying mechanisms and potential therapeutic applications.

Investigations in Other Areas

- Other Potential Applications: Sodium (R)-3-hydroxybutanoate is also being explored for its potential effects in various other areas, including wound healing, exercise performance, and metabolic disorders like diabetes. However, most of this research is still in pre-clinical stages, and more studies are needed to establish its efficacy and safety in these contexts [, ].

Sodium (R)-3-hydroxybutanoate is the sodium salt of (R)-3-hydroxybutanoic acid, a compound with the molecular formula C₄H₇NaO₃. This compound is known for its role in various biochemical processes and is characterized by its chiral nature, specifically the (R) stereoisomer. Sodium (R)-3-hydroxybutanoate is soluble in water, making it suitable for various applications in biological and chemical research .

Energy Production

During states of low glucose availability, it can be readily taken up by cells and converted into energy through a metabolic pathway called ketolysis.

Neurological Effects

Studies suggest it may have neuroprotective properties and potentially improve cognitive function, although the exact mechanisms require further research [].

Toxicity

Flammability

This compound is not expected to be flammable.

Reactivity

No significant information on its reactivity is currently available.

Additionally, it can undergo transesterification reactions to form various esters, which are important in the synthesis of pharmaceuticals and other fine chemicals.

Sodium (R)-3-hydroxybutanoate has garnered attention for its potential biological activities. It serves as a substrate in metabolic pathways and plays a role in energy production. Research indicates that it may have beneficial effects on metabolic disorders, including obesity and diabetes, by influencing lipid metabolism and promoting ketogenesis. Its activity as a signaling molecule in various physiological processes has also been explored .

Several methods exist for synthesizing sodium (R)-3-hydroxybutanoate:

- Neutralization Reaction: This method involves the reaction of (R)-3-hydroxybutyric acid with sodium hydroxide or sodium carbonate in an aqueous solution. The process typically requires controlled temperature and stirring conditions to ensure complete dissolution and reaction.

- Esterification: The compound can also be synthesized from ethyl 3-hydroxybutanoate through transesterification with sodium hydroxide or sodium methoxide under reflux conditions. This method allows for the production of high yields of the sodium salt .

- Ion-Exchange Techniques: Advanced methods involve using ion-exchange resins to purify the product after initial synthesis, improving the yield and purity of sodium (R)-3-hydroxybutanoate .

Sodium (R)-3-hydroxybutanoate finds applications across various fields:

- Pharmaceuticals: It is used as an ingredient in drug formulations aimed at treating metabolic disorders.

- Nutritional Supplements: Due to its role in energy metabolism, it is included in dietary supplements for athletes and individuals seeking weight management.

- Biochemical Research: It serves as a standard reference compound in studies related to metabolism and enzymatic reactions .

Studies have shown that sodium (R)-3-hydroxybutanoate interacts with several biological pathways:

- Metabolic Pathways: It influences the regulation of enzymes involved in fatty acid oxidation and glucose metabolism.

- Cell Signaling: Research indicates potential roles in modulating signaling pathways related to insulin sensitivity and inflammation.

- Neuroprotective Effects: Some studies suggest that this compound may exert neuroprotective effects, making it a candidate for research into neurodegenerative diseases .

Sodium (R)-3-hydroxybutanoate shares similarities with several related compounds, which include:

| Compound Name | Structure | Key Features |

|---|---|---|

| Sodium (S)-3-hydroxybutanoate | C₄H₇NaO₃ | Enantiomer of Sodium (R)-3-hydroxybutanoate |

| 3-Hydroxybutyric Acid | C₄H₈O₃ | Parent compound without sodium; involved in metabolism |

| Ethyl 3-Hydroxybutanoate | C₅H₁₂O₃ | Ester form used in various organic syntheses |

| Sodium Butyrate | C₄H₇NaO₂ | Related short-chain fatty acid with different properties |

Uniqueness of Sodium (R)-3-hydroxybutanoate

Sodium (R)-3-hydroxybutanoate is unique due to its specific chiral configuration that influences its biological activity and interaction with metabolic pathways. Its role as a substrate for energy production distinguishes it from other similar compounds that may not exhibit the same level of activity or specificity.